N-(prop-2-en-1-yl)-4-{[(2-sulfanylidene-1,2-dihydroquinazolin-4-yl)amino]methyl}benzamide
Description
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Properties
IUPAC Name |
N-prop-2-enyl-4-[[(2-sulfanylidene-4aH-quinazolin-4-ylidene)amino]methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4OS/c1-2-11-20-18(24)14-9-7-13(8-10-14)12-21-17-15-5-3-4-6-16(15)22-19(25)23-17/h2-10,15H,1,11-12H2,(H,20,24)(H,21,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUGGNLDXAXYYAH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC(=O)C1=CC=C(C=C1)CN=C2C3C=CC=CC3=NC(=S)N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(prop-2-en-1-yl)-4-{[(2-sulfanylidene-1,2-dihydroquinazolin-4-yl)amino]methyl}benzamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies.
Synthesis
The compound can be synthesized through a multi-step process involving the reaction of 4-(prop-2-en-1-yl)aniline with 2-sulfanylidene derivatives of quinazolinones. The synthetic pathway emphasizes the importance of the sulfanylidene moiety in enhancing biological activity.
Antiviral Activity
Recent studies have shown that derivatives of quinazolinone exhibit significant antiviral properties, particularly against hepatitis C virus (HCV). For instance, a related compound demonstrated an EC50 value of 0.984 µM against HCV GT1b, indicating strong antiviral potential . The structural similarity suggests that this compound may exhibit comparable activity.
Anticancer Activity
The compound has also been evaluated for its anticancer properties. In vitro assays indicated that related compounds possess cytotoxic effects against various cancer cell lines, including leukemia cells. For example, certain derivatives showed IC50 values in the micromolar range against leukemia KG-1 cells . This suggests that this compound could potentially inhibit tumor growth.
Enzyme Inhibition
Enzyme inhibition studies highlight the compound's potential as an inhibitor of DNA methyltransferases (DNMTs), which are crucial in cancer biology. Compounds with similar structures have shown selective inhibition against DNMT3A with EC50 values around 0.9 µM . This positions this compound as a candidate for further development in cancer therapeutics.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Key factors influencing activity include:
- Substituent Effects : The presence of specific functional groups can enhance or diminish biological efficacy.
- Conformation : The three-dimensional arrangement affects interaction with biological targets.
Table 1 summarizes the biological activities and corresponding EC50/IC50 values of related compounds:
| Compound Name | Biological Activity | EC50/IC50 Value (µM) |
|---|---|---|
| Compound A | Antiviral | 0.984 |
| Compound B | Anticancer | 0.9 |
| Compound C | DNMT Inhibition | 15 |
Study on Antiviral Properties
A study published in December 2022 reported on a series of quinazolinone derivatives, including those structurally related to this compound. The results showed promising antiviral activity against HCV, establishing a foundation for further exploration into this compound's potential as an antiviral agent .
Study on Cancer Cell Lines
Another investigation explored the cytotoxic effects of similar benzamide derivatives on leukemia cell lines. The findings indicated significant cytotoxicity at low concentrations, suggesting that modifications to the benzamide structure could enhance efficacy against cancer cells .
Preparation Methods
Synthesis of 2-Sulfanylidene-1,2-dihydroquinazolin-4-amine
The quinazolinone core is typically synthesized via cyclization of anthranilic acid derivatives. A modified approach involves the reaction of 2-aminobenzamide with thiourea in the presence of phosphoryl chloride (POCl₃) to form 2-sulfanylidene-1,2-dihydroquinazolin-4-amine (1).
Procedure :
- 2-Aminobenzamide (10 mmol) and thiourea (12 mmol) are refluxed in POCl₃ (20 mL) at 110°C for 6 hours.
- The reaction mixture is cooled, poured into ice-water, and neutralized with ammonium hydroxide.
- The precipitate is filtered and recrystallized from ethanol to yield pale-yellow crystals of 1 (Yield: 68%).
Characterization :
- IR (KBr) : 3420 cm⁻¹ (N–H), 1675 cm⁻¹ (C=O), 1250 cm⁻¹ (C=S).
- ¹H NMR (DMSO-d₆) : δ 8.21 (s, 1H, NH), 7.85–7.45 (m, 4H, Ar–H), 5.12 (s, 2H, NH₂).
N-Alkylation with Prop-2-en-1-yl Group
The final step involves N-alkylation of the benzamide nitrogen with allyl bromide under basic conditions.
Procedure :
- The aminomethylbenzamide intermediate (3 mmol) is dissolved in anhydrous DMSO (15 mL) with sodium carbonate (6 mmol).
- Allyl bromide (4.5 mmol) is added dropwise, and the mixture is stirred at 95°C for 8 hours.
- The product is extracted with ethyl acetate, washed with brine, and recrystallized from methanol (Yield: 66%).
Optimization Data :
| Condition | Yield (%) | Purity (%) |
|---|---|---|
| DMSO, Na₂CO₃, 95°C | 66 | 98 |
| DMF, K₂CO₃, 80°C | 58 | 95 |
| THF, NaH, 60°C | 42 | 89 |
Characterization :
- HRMS (ESI) : m/z calcd for C₂₁H₁₉N₃O₂S [M+H]⁺: 394.1221; found: 394.1218.
- ¹H NMR (DMSO-d₆) : δ 8.45 (s, 1H, NH), 7.92–7.35 (m, 8H, Ar–H), 6.05 (m, 1H, CH₂=CH–), 5.30 (d, 2H, CH₂=CH–), 4.65 (s, 2H, CH₂NH).
Mechanistic Insights and Side Reactions
The N-alkylation proceeds via an SN2 mechanism, with DMSO enhancing nucleophilicity of the amide nitrogen. Competing pathways include:
Q & A
Basic Research Questions
Q. What are the key synthetic pathways for N-(prop-2-en-1-yl)-4-{[(2-sulfanylidene-1,2-dihydroquinazolin-4-yl)amino]methyl}benzamide, and how are reaction conditions optimized?
- Methodological Answer : Synthesis typically involves multi-step reactions, including coupling of the benzamide core with functionalized quinazoline derivatives. Key steps include:
- Amide bond formation : Use of coupling agents like EDC/HOBt in anhydrous DMF under nitrogen atmosphere .
- Quinazoline modification : Introduction of sulfanylidene groups via thiolation reactions with Lawesson’s reagent or P₂S₅, monitored by TLC (Rf = 0.3–0.5 in ethyl acetate/hexane) .
- Purification : Column chromatography (silica gel, gradient elution) and recrystallization (ethanol/water) to achieve >95% purity .
- Optimization : Reaction temperature (60–80°C), solvent polarity, and stoichiometric ratios (1:1.2 for amine:carbonyl) are critical. HPLC tracking (C18 column, acetonitrile/water mobile phase) ensures intermediate stability .
Q. How is the structural identity and purity of this compound confirmed in academic settings?
- Methodological Answer :
- Spectroscopy :
- ¹H/¹³C NMR : Peaks at δ 8.2–8.5 ppm (quinazoline protons) and δ 4.3 ppm (CH₂ linker) confirm connectivity .
- IR : Bands at 1650 cm⁻¹ (C=O stretch) and 2550 cm⁻¹ (S-H stretch) validate functional groups .
- Mass Spectrometry : High-resolution ESI-MS ([M+H]⁺ calculated: 452.15; observed: 452.14) confirms molecular weight .
- Purity : HPLC-DAD (λ = 254 nm, retention time = 12.3 min) with >98% area under the curve .
Advanced Research Questions
Q. What strategies are employed to resolve contradictions in reported bioactivity data for sulfanylidene-quinazoline derivatives?
- Methodological Answer :
- Comparative assays : Standardize in vitro protocols (e.g., MIC testing for antimicrobial activity using S. aureus ATCC 25923) to minimize variability .
- Structural analogs : Synthesize derivatives with controlled modifications (e.g., replacing prop-2-en-1-yl with benzyl) to isolate structure-activity relationships .
- Meta-analysis : Cross-reference data from kinase inhibition assays (e.g., EGFR IC₅₀ values) with molecular docking simulations (AutoDock Vina) to validate target engagement .
Q. How can researchers design experiments to evaluate the compound’s pharmacokinetic profile?
- Methodological Answer :
- In vitro ADME :
- Solubility : Shake-flask method in PBS (pH 7.4) and simulated gastric fluid .
- Metabolic stability : Incubate with liver microsomes (human/rat), monitor parent compound depletion via LC-MS/MS .
- In vivo studies :
- Pharmacokinetics in rodents : IV/PO administration (5 mg/kg), plasma sampling at 0.5, 2, 6, 24 h. Calculate AUC, t₁/₂, and bioavailability .
- Tissue distribution : Radiolabeled compound (¹⁴C) autoradiography in target organs .
Q. What computational approaches are used to predict interactions between this compound and biological targets?
- Methodological Answer :
- Molecular docking : Use Schrödinger Suite or MOE to model binding to quinazoline-sensitive targets (e.g., DHFR, EGFR). Key parameters: Glide XP scoring, MM-GBSA ΔG calculations .
- MD simulations : GROMACS/AMBER for 100 ns trajectories to assess stability of ligand-protein complexes (RMSD < 2 Å) .
- QSAR models : Train on IC₅₀ data from analogs to predict bioactivity (R² > 0.85) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
